molecular formula C17H20N4O B4750304 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4750304
M. Wt: 296.37 g/mol
InChI Key: XQEYULXKKWRGSF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 3, a methyl group at position 5, and an isopropylamine substituent at position 7 (Figure 1). Its molecular formula is C₁₉H₂₂N₄O, with a monoisotopic mass of 345.15896 Da . Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocycles widely investigated for their pharmacological properties, particularly as inhibitors of mycobacterial ATP synthase and protein kinases . The structural uniqueness of this compound lies in its substitution pattern: the 2-methoxy group on the phenyl ring at position 3 distinguishes it from analogs bearing electron-withdrawing groups (e.g., 4-fluorophenyl) at the same position, which are more commonly studied .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-11(2)18-16-9-12(3)19-17-10-14(20-21(16)17)13-7-5-6-8-15(13)22-4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEYULXKKWRGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazole with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic areas due to its biological activity. Notable applications include:

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties, particularly against mycobacterial infections such as tuberculosis. Studies have demonstrated that derivatives of this compound can inhibit mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis infections .

Anticancer Potential

The structural features of 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine suggest its potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Neurological Disorders

Given its ability to interact with various biological targets, this compound may also be explored for applications in treating neurological disorders. The presence of functional groups allows it to modulate neurotransmitter systems potentially .

Case Studies

Several studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in various applications:

  • Antimycobacterial Activity : A study demonstrated that specific derivatives showed significant inhibition against Mycobacterium tuberculosis, suggesting a pathway for developing new antibiotics .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that certain analogs could effectively induce cell death through apoptosis pathways .
  • Neuropharmacological Effects : Investigations into the effects on neurotransmitter systems revealed potential benefits in models of anxiety and depression .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amines exhibit diverse biological activities depending on substituent variations at positions 3, 5, and 7. Below is a systematic comparison of the target compound with structurally and functionally related derivatives:

Key Findings from Structural Comparisons

Position 3 Substituents: Electron-withdrawing groups (e.g., 4-fluorophenyl) are associated with enhanced anti-mycobacterial activity. For example, compound 32 (4-fluorophenyl) shows MIC = 0.06 µM against M. tuberculosis .

Position 5 Substituents :

  • Methyl groups (target compound) are common in pyrazolo[1,5-a]pyrimidines and balance lipophilicity and metabolic stability. Bulkier groups (e.g., 4-isopropylphenyl in 35 ) improve microsomal stability but may reduce solubility .

Position 7 Substituents :

  • Pyridin-2-ylmethyl (common in anti-mycobacterial compounds) enhances target engagement via hydrogen bonding with ATP synthase .
  • Isopropylamine (target compound) is less polar than pyridin-2-ylmethyl, which may reduce hERG channel binding (a common toxicity concern) but also decrease potency .

Trifluoromethyl Derivatives :

  • Compounds with 2-(trifluoromethyl) substituents (e.g., ) exhibit anticancer activity by promoting tubulin polymerization, a mechanism distinct from mycobacterial ATPase inhibition .

Contradictions and Limitations

  • Anti-Mycobacterial vs. Anticancer Activity : While 4-fluorophenyl derivatives (e.g., 32 ) target M. tuberculosis, trifluoromethyl analogs () are optimized for anticancer activity, highlighting scaffold versatility but complicating direct comparisons .

Biological Activity

The compound 2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a broader family of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, focusing on its anticancer potential and other pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is recognized for its ability to mimic purine structures, thus facilitating interactions with various biological targets. The specific structure can be summarized as follows:

  • Chemical Formula : C14_{14}H18_{18}N4_{4}O
  • Molecular Weight : 258.32 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (Breast Cancer)15.3
A549 (Lung Cancer)26.0
Hep-2 (Laryngeal Cancer)3.25
P815 (Mastocytoma)17.82

The above table summarizes the inhibitory concentration values for several cancer cell lines, indicating that the compound exhibits significant cytotoxic effects, particularly against Hep-2 and P815 cell lines.

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds within this class have been shown to inhibit Bcl-2 family proteins, which are crucial regulators of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Evaluation : A recent study synthesized a series of triazole-linked pyrazolo[1,5-a]pyrimidines and evaluated their anticancer activity using MTT assays. The results indicated that while some compounds showed significant growth inhibition in MDA-MB-231 cells, others did not exhibit any notable effects .
  • Structure-Activity Relationship (SAR) : The SAR studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance biological activity. For example, introducing various substituents on the phenyl ring has been correlated with increased potency against specific cancer cell lines .

Pharmacological Applications

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and PDE inhibitors. These activities expand their therapeutic applications beyond oncology.

Table 2: Summary of Pharmacological Activities

Activity TypeDescription
AnticancerInhibits cell growth in multiple cancer types
Anti-inflammatoryReduces inflammation markers in vitro
PDE InhibitionPotential treatment for neurodegenerative disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
2-(2-methoxyphenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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